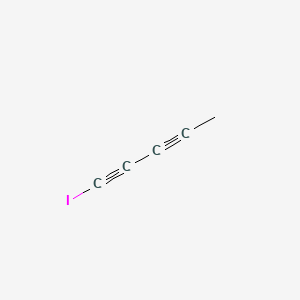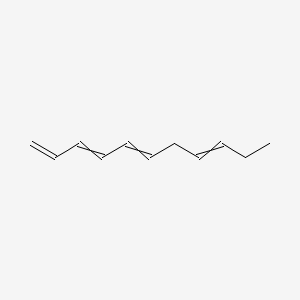
Undeca-1,3,5,8-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undeca-1,3,5,8-tetraene is an organic compound with the molecular formula C₁₁H₁₆. It is a polyene, meaning it contains multiple double bonds. This compound is notable for its unique structure, which includes four conjugated double bonds. The presence of these conjugated double bonds gives this compound interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undeca-1,3,5,8-tetraene can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. Another method involves the dehydrohalogenation of halogenated precursors using strong bases like potassium tert-butoxide. The reaction conditions typically require an inert atmosphere and controlled temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale Wittig reactions or catalytic dehydrogenation processes. These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Undeca-1,3,5,8-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can reduce the double bonds to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
Undeca-1,3,5,8-tetraene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of conjugated systems and their reactivity.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a building block for complex organic molecules
Mécanisme D'action
The mechanism of action of undeca-1,3,5,8-tetraene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with electrophiles and nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron density distribution across the conjugated system, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octa-1,3,5,7-tetraene: Another polyene with four conjugated double bonds but a shorter carbon chain.
Deca-1,3,5,7,9-pentaene: A polyene with five conjugated double bonds, offering different reactivity and stability.
Trideca-1,3,5,7,9,11-hexaene: A polyene with six conjugated double bonds, used in advanced material synthesis.
Uniqueness
Undeca-1,3,5,8-tetraene is unique due to its specific chain length and the position of its double bonds. This structure provides a balance between reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
38533-54-9 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
undeca-1,3,5,8-tetraene |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5-9,11H,1,4,10H2,2H3 |
Clé InChI |
JXRWPVZILDJGFO-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


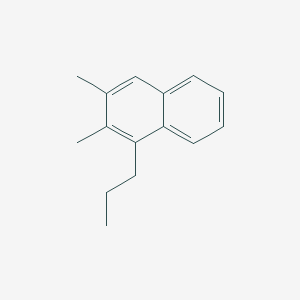
![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
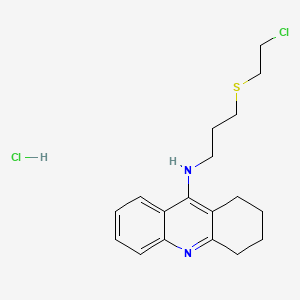
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
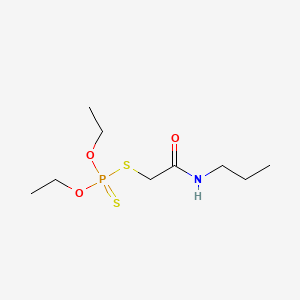
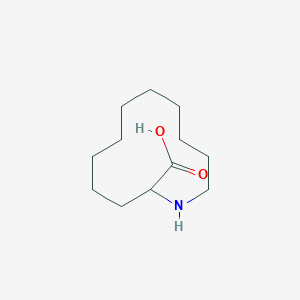
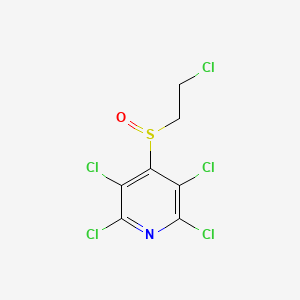
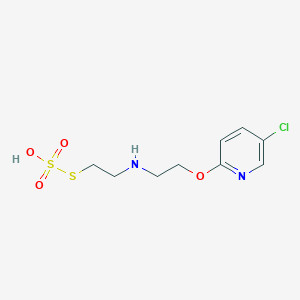
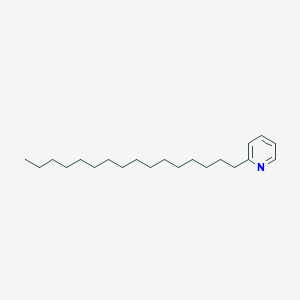
![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
